(S)-N1-(4-((3-CHLORO-4-FLUOROPHENYL)AMINO)-7-((TETRAHYDROFURAN-3-YL)OXY)QUINAZOLIN-6-YL)-N2,N2-DIMETHYLOXALAMIDE
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Overview
Description
(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide, commonly known as Afatinib Impurity, is a chemical compound used in the pharmaceutical industry. It is an impurity associated with Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. This compound is of significant interest due to its structural complexity and potential implications in drug synthesis and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide involves multiple steps, including the formation of the quinazoline core, introduction of the chloro-fluoro phenyl group, and the attachment of the tetrahydrofuran-3-yl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Afatinib.
Biology: Investigated for its potential biological activities and interactions with cellular targets.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the development and optimization of synthetic routes for Afatinib production.
Mechanism of Action
The mechanism of action of (S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide is closely related to its parent compound, Afatinib. It interacts with tyrosine kinase receptors, inhibiting their activity and thereby blocking the signaling pathways involved in cancer cell proliferation and survival. The molecular targets include the epidermal growth factor receptor (EGFR) and other related kinases.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Similar to Afatinib, used for non-small cell lung cancer.
Lapatinib: Targets both EGFR and HER2 receptors.
Uniqueness
(S)-N1-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-N2,N2-dimethyloxalamide is unique due to its specific structural features, such as the tetrahydrofuran-3-yl group and the combination of chloro and fluoro substituents. These features contribute to its distinct chemical properties and interactions with biological targets.
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-N',N'-dimethyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O4/c1-29(2)22(31)21(30)28-18-8-14-17(9-19(18)33-13-5-6-32-10-13)25-11-26-20(14)27-12-3-4-16(24)15(23)7-12/h3-4,7-9,11,13H,5-6,10H2,1-2H3,(H,28,30)(H,25,26,27)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTARPMHKVXFGC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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